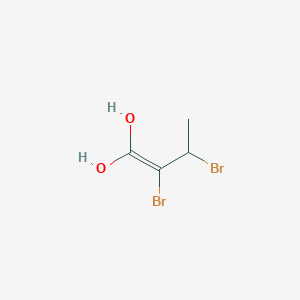
S-Sydonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Sydonic acid is a naturally occurring compound known for its unique stereochemistry and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Sydonic acid typically involves several steps, starting from simpler organic molecules. One common method includes the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids. The specific stereochemistry of this compound is achieved through chiral catalysts and specific reaction conditions that favor the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungi that naturally produce the compound. Optimization of growth conditions, such as temperature, pH, and nutrient availability, can enhance the yield of this compound. Additionally, extraction and purification techniques are employed to isolate the compound from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions
S-Sydonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
S-Sydonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-Sydonic acid involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Usnic Acid: Another lichen-derived compound with antimicrobial properties.
Salicylic Acid: Known for its use in medicine, particularly in treating skin conditions.
Citric Acid: Commonly used in the food industry and as a chelating agent.
Uniqueness
S-Sydonic acid is unique due to its specific stereochemistry and the range of biological activities it exhibits. Unlike some similar compounds, it has shown potential in a broader range of applications, from antimicrobial to anti-cancer research.
Eigenschaften
CAS-Nummer |
1137089-32-7 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
InChI-Schlüssel |
VZXPWVDKXCYHSI-HNNXBMFYSA-N |
SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Isomerische SMILES |
CC(C)CCC[C@@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Kanonische SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)

![(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B1262802.png)




